molecular formula C10H5F3N2O3 B13867296 3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid

3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid

Cat. No.: B13867296
M. Wt: 258.15 g/mol
InChI Key: PDVJUOKQVSVCSZ-UHFFFAOYSA-N
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Description

3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid is a quinoxaline derivative characterized by the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid typically involves the reaction of quinoxaline derivatives with trifluoromethylating agents. One common method includes the use of 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as starting materials . The reaction is carried out under controlled conditions, often involving heating and the use of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine
  • 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid

Uniqueness

3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid is unique due to its specific quinoxaline core structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H5F3N2O3

Molecular Weight

258.15 g/mol

IUPAC Name

3-oxo-5-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)4-2-1-3-5-6(4)15-8(16)7(14-5)9(17)18/h1-3H,(H,15,16)(H,17,18)

InChI Key

PDVJUOKQVSVCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(C(=O)N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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